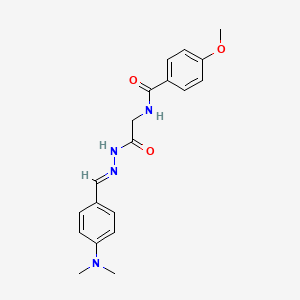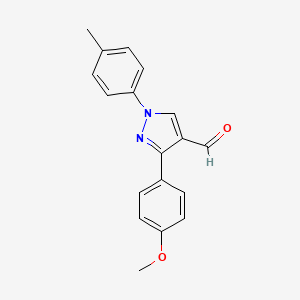![molecular formula C33H48N2O5 B12016230 [2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate](/img/structure/B12016230.png)
[2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxy group, a tetradecanoylhydrazinylidene moiety, and a butoxybenzoate group, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate typically involves multiple steps, starting with the preparation of the individual components. The methoxyphenyl and butoxybenzoate groups are synthesized separately and then combined through a series of condensation reactions. The tetradecanoylhydrazinylidene moiety is introduced via a hydrazone formation reaction, which involves the reaction of a hydrazine derivative with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
[2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The hydrazone moiety can be reduced to form a hydrazine derivative.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various alkoxy-substituted benzoates.
科学的研究の応用
Chemistry
In chemistry, [2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between hydrazone derivatives and biological macromolecules. Its hydrazone moiety can form reversible covalent bonds with proteins, making it a useful tool for probing protein function and dynamics.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets could be harnessed for the development of new drugs, particularly in the treatment of diseases where hydrazone derivatives have shown efficacy.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity, making it valuable in the production of advanced materials.
作用機序
The mechanism of action of [2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate involves its interaction with molecular targets through its hydrazone moiety. This moiety can form reversible covalent bonds with proteins, altering their function and activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways involved depend on the specific biological context and the targets it interacts with.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functionality, used in various synthetic applications.
Disilane-bridged architectures: Compounds with unique electronic properties due to their Si-Si bonds, used in optoelectronic materials.
Uniqueness
What sets [2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate apart is its combination of a hydrazone moiety with a long alkyl chain and a butoxybenzoate group. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
特性
分子式 |
C33H48N2O5 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C33H48N2O5/c1-4-6-8-9-10-11-12-13-14-15-16-17-32(36)35-34-26-27-18-23-30(31(25-27)38-3)40-33(37)28-19-21-29(22-20-28)39-24-7-5-2/h18-23,25-26H,4-17,24H2,1-3H3,(H,35,36)/b34-26+ |
InChIキー |
CYHDCAYWXBRXNL-JJNGWGCYSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCC)OC |
正規SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B12016149.png)

![methyl 2-[3-(4-butoxybenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12016156.png)

![(5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016177.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016183.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12016204.png)
![[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12016215.png)

![Isobutyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016228.png)


![[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](phenyl)methanone](/img/structure/B12016238.png)
![3-(4-ethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016242.png)
